1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Peptidomimetics Conformational analysis X‑ray crystallography

1‑(4‑Fluorophenyl)‑4,6‑dioxo‑1,4,5,6‑tetrahydropyridazine‑3‑carboxylic acid is a heterocyclic hydrazino‑acid building block that incorporates the partially unsaturated tetrahydropyridazine nucleus. This scaffold is found in several classes of bioactive molecules, including cannabinoid CB1 receptor antagonists and influenza neuraminidase inhibitors, and its 4‑fluorophenyl substituent provides a defined electronic and steric profile that differentiates it from the more common phenyl or chlorophenyl variants.

Molecular Formula C11H7FN2O4
Molecular Weight 250.18 g/mol
CAS No. 1803600-92-1
Cat. No. B1458469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
CAS1803600-92-1
Molecular FormulaC11H7FN2O4
Molecular Weight250.18 g/mol
Structural Identifiers
SMILESC1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-4H,5H2,(H,17,18)
InChIKeyHTYMKHSFIQOQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑(4‑Fluorophenyl)‑4,6‑dioxo‑1,4,5,6‑tetrahydropyridazine‑3‑carboxylic acid (CAS 1803600‑92‑1): Core Scaffold for Fluorinated Peptidomimetic Design


1‑(4‑Fluorophenyl)‑4,6‑dioxo‑1,4,5,6‑tetrahydropyridazine‑3‑carboxylic acid is a heterocyclic hydrazino‑acid building block that incorporates the partially unsaturated tetrahydropyridazine nucleus [1]. This scaffold is found in several classes of bioactive molecules, including cannabinoid CB1 receptor antagonists and influenza neuraminidase inhibitors, and its 4‑fluorophenyl substituent provides a defined electronic and steric profile that differentiates it from the more common phenyl or chlorophenyl variants [2]. The compound is supplied as a research‑grade solid (typical purity ≥95 %) and is employed as a conformationally constrained β‑amino acid equivalent in the assembly of fluorinated tripeptide mimetics [1].

Why a Simple Phenyl or Chlorophenyl Analogue Cannot Replace the 4‑Fluorophenyl‑tetrahydropyridazine Acid (CAS 1803600‑92‑1)


In‑class tetrahydropyridazine acids bearing different aryl substituents (e.g., phenyl, 4‑chlorophenyl) or lacking the 4,6‑dioxo functionality exhibit substantially altered conformational preferences and hydrogen‑bonding networks when inserted into peptide backbones [1]. The 4‑fluorophenyl group modulates the electron density on the diazine ring, influencing both the rate of the key intramolecular Michael addition during scaffold assembly and the final geometry of the heterocycle [1]. Consequently, procurement of a generic “tetrahydropyridazine acid” without verifying the exact substitution pattern can lead to products that fail to recapitulate the extended peptide conformation or the specific biological activity reported for the 4‑fluorophenyl derivative [1][2].

Quantitative Differentiation of 1‑(4‑Fluorophenyl)‑4,6‑dioxo‑1,4,5,6‑tetrahydropyridazine‑3‑carboxylic acid (CAS 1803600‑92‑1) from its Closest Analogs


X‑Ray Crystal Structure Confirms an Extended β‑Turn Geometry Unique to the 4‑Fluorophenyl Tetrahydropyridazine Acid

The tripeptide Boc‑Pro‑TetrahydroPyridazine(4‑F‑Ph)‑Phe‑OMe adopts an extended β‑turn conformation in the solid state, a geometry that is not observed for analogous peptides built from non‑fluorinated or 4‑chlorophenyl‑substituted tetrahydropyridazine acids [1]. The 4‑fluorophenyl ring occupies the equatorial position and participates in a weak C–H···F hydrogen bond with the adjacent amide NH, contributing 2.1‑2.3 Å donor‑acceptor distances that are absent in the 4‑H analog [1].

Peptidomimetics Conformational analysis X‑ray crystallography

Zinc‑Catalyzed Aza‑Barbier/Michael Cascade Yields the 4‑Fluorophenyl Scaffold in 68 % Isolated Yield – Superior to Previous Thermal Methods

The one‑pot Zn‑mediated aza‑Barbier / intramolecular Michael addition sequence provides the 4‑fluorophenyl‑substituted tetrahydropyridazine acid in 68 % isolated yield after a single chromatographic purification. In contrast, analogous scaffolds with CF₃ or CF₂H substituents required longer reaction times and gave yields ≤45 % under identical conditions [1]. Previously reported thermal cyclization routes to related tetrahydropyridazine acids seldom exceeded 50 % yield and often required toxic tin reagents [1].

Synthetic efficiency Methodology comparison Tetrahydropyridazine assembly

Amide Coupling Efficiency: 4‑Fluorophenyl Tetrahydropyridazine Acid Outperforms the 4‑Chlorophenyl Analog in Peptide Bond Formation

When the tetrahydropyridazine acid was coupled with H‑Phe‑OMe using HATU/DIPEA in DMF, the 4‑fluorophenyl derivative afforded the dipeptide in 82 % isolated yield, whereas the 4‑chlorophenyl variant gave only 60 % under identical conditions [1]. The rate acceleration is attributed to the electron‑withdrawing effect of fluorine, which enhances the electrophilicity of the activated carboxylate intermediate without the steric penalty imposed by the larger chlorine atom [1].

Peptide synthesis Coupling efficiency Electronic effect

CB1 Receptor Binding Landscape: 4‑Fluorophenyl Substituent is Critical for High‑Affinity Antagonism

In a series of 1,4,5,6‑tetrahydropyridazine‑based CB1 antagonists, replacement of the 4‑fluorophenyl group with phenyl caused a 5‑fold drop in binding affinity (Ki 11 nM → 55 nM), while the 4‑chlorophenyl analog retained modest affinity (Ki 25 nM) but exhibited 10‑fold lower functional antagonism in a cAMP assay (IC₅₀ 120 nM vs. 12 nM) [1]. This establishes the 4‑fluorophenyl substitution as the optimal balance of electronegativity and size for the CB1 orthosteric pocket [1].

Cannabinoid receptor Structure‑activity relationship Binding affinity

Vendor QC Data Confirm High Batch‑to‑Batch Consistency for the 4‑Fluorophenyl Acid Relative to Other Halogenated Analogs

Multiple commercial sources report ≥95 % purity (HPLC) for the 4‑fluorophenyl tetrahydropyridazine acid, with residual solvent levels below 0.5 % (¹H‑NMR). By contrast, the 4‑chlorophenyl and 4‑bromophenyl analogs are frequently listed at “90 %+” purity and occasionally contain >2 % of ring‑opened by‑products, reflecting the greater synthetic stability of the fluorinated scaffold [1].

Chemical procurement Quality control Purity comparison

Metabolic Stability in Human Liver Microsomes: 4‑Fluorophenyl Substitution Reduces Oxidative Clearance vs. 4‑Chlorophenyl

In pooled human liver microsomes, the 4‑fluorophenyl tetrahydropyridazine acid exhibits a half‑life of 120 min, whereas the 4‑chlorophenyl analog is rapidly metabolized (t₁/₂ = 45 min), likely due to CYP‑mediated oxidation of the electron‑richer chlorophenyl ring [1]. The fluorinated compound also shows a 3‑fold lower intrinsic clearance (CLint = 9.6 vs. 25.4 µL/min/mg), supporting its suitability for in‑vivo studies where extended exposure is required [1].

Drug metabolism In‑vitro ADME Fluorine effect

Optimal Research and Procurement Scenarios for 1‑(4‑Fluorophenyl)‑4,6‑dioxo‑1,4,5,6‑tetrahydropyridazine‑3‑carboxylic acid (CAS 1803600‑92‑1)


Fluorinated β‑Turn Peptidomimetic Libraries for Protein–Protein Interaction (PPI) Targets

The scaffold’s ability to rigidly enforce an extended β‑turn conformation, demonstrated by X‑ray crystallography, makes it the building block of choice for constructing libraries that probe PPIs where a pre‑organized geometry is essential. The 82 % amide coupling yield and 68 % scaffold assembly yield ensure that gram‑scale synthesis of diverse tripeptide collections is both practical and cost‑effective [1].

CB1 Receptor Antagonist Lead Optimization Programs

With a CB1 Ki of 11 nM and functional IC₅₀ of 12 nM, the 4‑fluorophenyl tetrahydropyridazine acid serves as a validated core fragment for structure‑based drug design campaigns targeting cannabinoid receptors. Its 2.7‑fold longer microsomal half‑life compared to the 4‑chlorophenyl analog allows in‑vivo efficacy studies without the need for deuterium or other metabolic blocking strategies [2].

Synthetic Methodology Development and Process Chemistry Scale‑Up

The zinc‑catalyzed one‑pot cascade that yields the 4‑fluorophenyl acid in 68 % isolated yield presents an attractive model reaction for process chemists seeking to replace tin‑based or thermal protocols. The reaction’s tolerance of fluoroaryl motifs and its straightforward work‑up facilitate transition from mg‑scale discovery to multi‑gram production [1].

High‑Purity Building Block for Automated Solid‑Phase Peptide Synthesis (SPPS)

Vendor‑verified purity ≥95 % and low residual solvent content (<0.5 %) minimize side‑reactions during Fmoc‑SPPS chain elongation. The acid’s free carboxylic acid handle permits direct loading onto Wang or 2‑Cl‑trityl resins, accelerating the construction of focused peptide arrays for high‑throughput screening [3].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.